molecular formula C11H17NO4 B164756 (S)-2-(Boc-amino)-5-hexynoic acid CAS No. 208522-16-1

(S)-2-(Boc-amino)-5-hexynoic acid

Cat. No.: B164756
CAS No.: 208522-16-1
M. Wt: 227.26 g/mol
InChI Key: DPHIBCOGEUVKGB-QMMMGPOBSA-N
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Description

“(S)-2-(Boc-amino)-5-hexynoic acid” is a compound that involves the Boc (tert-butyloxycarbonyl) protective group. The Boc group is commonly used in peptide synthesis and is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A method for preparing unprotected NCA monomers in air and under moisture has been reported. This method employs epoxy compounds as ultra-fast scavengers of hydrogen chloride .


Molecular Structure Analysis

The 3D structure of Boc-compounds has been determined by X-ray crystallography, and evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .


Chemical Reactions Analysis

Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .


Physical and Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .

Scientific Research Applications

Enantioselective Synthesis and Derivatization

"(S)-2-(Boc-amino)-5-hexynoic acid" and related compounds have been pivotal in the enantioselective synthesis of amino acids and peptides. For example, Krishnamurthy et al. (2015) demonstrated its use in the α-chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid through a series of steps including oxidation, regioselective attack, and intramolecular cyclization, showcasing its versatility in synthesizing complex amino acids (Krishnamurthy et al., 2015).

Peptide and Protein Production

The compound's application extends to peptide and protein production, where its protective Boc group plays a crucial role in peptide synthesis. Chandrudu et al. (2013) reviewed advances in peptide chemistry, highlighting the significance of protective groups like Boc in achieving high-quality peptide products through solid phase synthesis and other methods (Chandrudu et al., 2013).

Novel Materials and Biocompatibility

Additionally, the synthesis of biocompatible polymers incorporating amino acids such as "this compound" has been reported. Sun and Gao (2010) discussed the preparation of vinyl poly(amino acid)s with side primary amino groups, emphasizing the low cytotoxicity and potential for bioapplications of these materials (Sun & Gao, 2010).

Chemical Synthesis and Methodology

The versatility of "this compound" is further exemplified in its use for the synthesis of N-Boc-protected amino acids and peptides, as demonstrated by Baburaj and Thambidurai (2012). They reported on the N-amination of amino acids and derivatives using N-Boc-O-tosyl hydroxylamine, showcasing the efficiency of this method for synthesizing terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, useful intermediates for modified peptides (Baburaj & Thambidurai, 2012).

Safety and Hazards

The safety data sheet for a similar compound, 1-(Boc-amino)cyclopentanecarboxylic acid, suggests that it should not be used for food, drug, pesticide or biocidal product use .

Future Directions

There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . Aqueous peptide synthesis methods which utilize water-dispersible Boc-amino acids nanoparticles have been reported . This could be a potential future direction for the use of “(S)-2-(Boc-amino)-5-hexynoic acid”.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Boc-L-homopropargylglycine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it enables Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) of proteins being synthesized in Arabidopsis plants or cell cultures, facilitating their click-chemistry enrichment for analysis . The sites of Boc-L-homopropargylglycine incorporation could be confirmed by peptide mass spectrometry at methionine sites throughout protein amino acid sequences .

Cellular Effects

Boc-L-homopropargylglycine has profound effects on various types of cells and cellular processes. It influences cell function by affecting protein synthesis. The compound is incorporated into nascent proteins, altering their structure and function . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Boc-L-homopropargylglycine involves its incorporation into proteins during translation . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules. The compound exerts its effects at the molecular level, influencing the structure and function of proteins.

Metabolic Pathways

Boc-L-homopropargylglycine is involved in the metabolic pathway of protein synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIBCOGEUVKGB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629141
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208522-16-1
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(Boc-amino)-5-hexynoic acid
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